5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
杂环化学中的结构分类
目标化合物的核心骨架为呋喃并[2,3-d]嘧啶,属于双环稠合杂环体系。根据Hantzsch–Widman命名法,该骨架由五元呋喃环与六元嘧啶环通过共享两个相邻碳原子(2,3位)稠合而成。具体而言,嘧啶环的2,4位被酮基取代,形成二酮结构,而呋喃环的5位和嘧啶环的6位分别连接2-氯苯基和苯氨基取代基(图1)。
表1. 目标化合物的关键结构参数
| 参数 | 数值/描述 |
|---|---|
| 分子式 | C20H16ClN3O3 |
| 分子量 | 406.82 g/mol |
| InChI码 | InChI=1S/C20H16ClN3O3/c... |
| 晶系(预测) | 单斜晶系 |
该化合物的平面性分析显示,呋喃环与嘧啶环的稠合导致整体分子呈现刚性平面构象,这可能影响其与生物靶标的结合模式。X射线衍射数据表明,氯苯基取代基与苯氨基在空间上呈对位分布,形成特定的电子云分布模式。
特性
分子式 |
C20H16ClN3O3 |
|---|---|
分子量 |
381.8 g/mol |
IUPAC名 |
6-anilino-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16ClN3O3/c1-23-18(25)16-15(13-10-6-7-11-14(13)21)17(22-12-8-4-3-5-9-12)27-19(16)24(2)20(23)26/h3-11,22H,1-2H3 |
InChIキー |
XSCIJEOZNYFFHG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)N(C1=O)C |
製品の起源 |
United States |
準備方法
Water-Mediated Condensation of 1,3-Dimethylbarbituric Acid, Aromatic Aldehydes, and Isocyanides
The most widely reported method involves a one-pot, three-component reaction between 1,3-dimethylbarbituric acid, substituted benzaldehydes (e.g., 2-chlorobenzaldehyde), and isocyanides (e.g., phenyl isocyanide) in aqueous media. This protocol, optimized by Marandi et al., employs water as a green solvent, eliminating the need for hazardous organic solvents. The reaction proceeds at room temperature under neutral conditions, with stirring times ranging from 2–4 hours.
Mechanistic Insights :
-
Knoevenagel Condensation : 1,3-Dimethylbarbituric acid reacts with 2-chlorobenzaldehyde to form a furan-2(5H)-one intermediate via α,β-unsaturated ketone formation.
-
Nucleophilic Attack : The isocyanide attacks the electrophilic carbonyl carbon, followed by cyclization to yield the furo[2,3-d]pyrimidine scaffold.
-
Tautomerization : Final aromatization generates the thermodynamically stable 6-(phenylamino) derivative.
Optimization Data :
-
Solvent : Water achieves yields of 78–86%, outperforming ethanol (65–72%) and DMF (70–75%).
-
Catalyst : No external catalyst is required, as the aqueous medium facilitates proton transfer.
-
Yield : 81% for the target compound when using 2-chlorobenzaldehyde and phenyl isocyanide.
Alkylation and Cyclocondensation Approaches
N-Alkylation of Barbituric Acid Derivatives
A two-step procedure involves the alkylation of 1,3-dimethylbarbituric acid followed by cyclocondensation with nitroketene dithioacetals. This method, reported by PubMed contributors, utilizes 1-bromo-4-chlorobutane as an alkylating agent in DMF at 353–373 K.
Procedure :
-
Alkylation : 1,3-Dimethylbarbituric acid is treated with 1-bromo-4-chlorobutane in the presence of potassium carbonate, yielding a chloroalkyl intermediate.
-
Cyclocondensation : The intermediate reacts with phenylamine and nitroketene dithioacetals in ethanol, forming the furopyrimidine core via Michael addition and dehydrative cyclization.
Key Parameters :
-
Temperature : 353 K for alkylation; 373 K for cyclocondensation.
-
Yield : 53–60%, with purification via silica gel chromatography.
Solid-Phase Synthesis and Catalytic Enhancements
KI/P₂O₅-Mediated Alkylation in DMF
A modified approach employs KI and P₂O₅ in DMF to enhance the electrophilicity of alkylating agents. This method, adapted from Ambeed protocols, involves refluxing 1,3-dimethylbarbituric acid with 2-chlorophenylmagnesium bromide and phenylamine derivatives.
Reaction Conditions :
-
Reagents : KI (1.5 mmol), P₂O₅ (1.5 mmol), DMF (5 mL).
-
Time : 6.5–10.5 hours under reflux.
-
Workup : Chloroform extraction and silica gel chromatography yield 53% pure product.
Advantages :
-
Selectivity : KI/P₂O₅ suppresses side reactions, improving regioselectivity.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
High-Performance Liquid Chromatography (HPLC)
-
Purity : >98% after purification using ODS columns with CH₃CN/H₂O (37:63).
-
Retention Time : 22–56 minutes, depending on the mobile phase.
Comparative Analysis of Synthetic Routes
| Method | Yield | Solvent | Catalyst | Time |
|---|---|---|---|---|
| 3CR in Water | 81% | H₂O | None | 2–4 hours |
| N-Alkylation in DMF | 53% | DMF | K₂CO₃ | 10.5 hours |
| KI/P₂O₅-Mediated | 53% | DMF | KI/P₂O₅ | 6.5 hours |
The 3CR method outperforms others in yield and sustainability, though alkylation routes remain valuable for introducing diverse substituents .
化学反応の分析
科学研究における用途
5-(2-クロロフェニル)-1,3-ジメチル-6-(フェニルアミノ)フロ[2,3-d]ピリミジン-2,4(1H,3H)-ジオンには、いくつかの科学研究における用途があります。
科学的研究の応用
5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with specific properties.
作用機序
5-(2-クロロフェニル)-1,3-ジメチル-6-(フェニルアミノ)フロ[2,3-d]ピリミジン-2,4(1H,3H)-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または重要な細胞経路に関与する他のタンパク質が含まれる場合があります。 この化合物の効果は、これらの標的に結合することで媒介され、細胞機能の変更につながり、最終的には観察された生物活性を生じます .
類似化合物との比較
Table 1: Structural Comparison of Furo/Thieno/Pyridopyrimidine-diones
Key Observations :
- Core Heterocycle: The furo[2,3-d]pyrimidine core in the target compound differs from thieno (sulfur-containing) or pyrido (nitrogen-containing) analogs, altering electronic properties and steric bulk .
- Substituents: The 2-chlorophenyl and phenylamino groups in the target compound may enhance π-π stacking and hydrogen bonding compared to simpler phenyl (CAS 314272-06-5) or pyridyl () substituents .
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Key Observations :
- Spectroscopic Trends: The target compound’s phenylamino group would likely show distinct N-H stretching (~3300 cm⁻¹) in IR and aromatic proton shifts (δ 6.5–7.5 ppm) in ¹H-NMR compared to hydroxy or chlorophenyl groups in analogs .
Key Observations :
- Antitumor Potential: The cyclohexylamino and pyridyl groups in ’s compound enable metal coordination, enhancing cytotoxicity. The target compound’s phenylamino group may similarly interact with biological targets but lacks metal-binding data .
- Antimicrobial Activity: Thieno[2,3-d]pyrimidines with oxadiazole substituents () exhibit broad-spectrum activity, suggesting that the furo[2,3-d]pyrimidine core in the target compound could be modified with heterocyclic groups (e.g., oxadiazole) for enhanced efficacy .
生物活性
5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O3 |
| Molecular Weight | 381.8 g/mol |
| IUPAC Name | 6-anilino-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
| InChI Key | XSCIJEOZNYFFHG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)N(C1=O)C |
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . It has been shown to interact with specific molecular targets, inhibiting enzymes by binding to their active sites. This action disrupts critical cellular pathways, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that 5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cellular proliferation in various human tumor cell lines. For instance:
- In vitro studies : The compound was tested against 60 human tumor cell lines at varying concentrations. It showed promising results in inhibiting cell division and inducing apoptosis in cancer cells .
- Selectivity : The compound has shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other pharmacological activities:
- Antiviral and Antifungal Activities : Similar compounds within the pyrimidine family have demonstrated antiviral and antifungal properties .
- Tyrosine Kinase Inhibition : Compounds structurally related to this pyrimidine derivative have been reported to inhibit tyrosine kinase activity, which is vital in cancer progression .
Study 1: CDK Inhibition and Antitumor Activity
A study focused on the design and synthesis of pyrimidine derivatives highlighted the effectiveness of compounds similar to 5-(2-chlorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione in inhibiting CDK activity. The results indicated that these compounds could significantly reduce tumor cell viability through targeted inhibition of key enzymes involved in cell cycle regulation .
Study 2: Structure-Activity Relationship (SAR)
Research assessing the structure-activity relationship of various pyrimidine derivatives revealed that modifications at specific positions on the furo-pyrimidine scaffold could enhance biological activity. The presence of the chlorophenyl group was noted to increase potency against certain cancer cell lines .
Q & A
Basic Research Questions
Q. How can the synthesis pathway of this compound be optimized for reproducibility?
- Methodology : Begin with a nucleophilic substitution reaction using 5-(chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine as a precursor. Introduce substituents (e.g., 2-chlorophenyl and phenylamino groups) via palladium-catalyzed coupling or nucleophilic aromatic substitution. Use anhydrous DMSO as a solvent and tributylphosphine to stabilize intermediates. Monitor reaction progress via TLC and purify via flash chromatography (CHCl₃/MeOH gradients). Recrystallize from ethyl acetate for high-purity yields .
- Key Parameters : Reaction temperature (60°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.5 precursor-to-reagent ratio).
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- 1H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl/phenylamino groups) and methyl groups (δ 3.1–3.4 ppm for N-methyl) .
- X-ray Crystallography : Resolve the fused furopyrimidine ring system and substituent orientations. Use SHELX software for refinement, with R factor < 0.08 for validation .
- IR Spectroscopy : Confirm carbonyl stretches (~1680–1700 cm⁻¹ for dione groups) and NH bending (~1580 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology : Perform solubility screening in DMSO, PBS, and ethanol (0.1–10 mM). Use HPLC-UV (λ = 254 nm) to monitor degradation over 24–72 hours at 37°C. For stability, store lyophilized samples at -80°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorophenyl group influence bioactivity?
- Methodology : Synthesize analogs with substituents varying in electronegativity (e.g., 2-fluorophenyl, 2-methylphenyl). Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). Use DFT calculations (B3LYP/6-31G*) to map electron density and steric hindrance .
- Key Finding : The 2-chloro group enhances π-stacking with hydrophobic enzyme pockets, increasing binding affinity by ~30% compared to non-halogenated analogs .
Q. How can crystallization conditions be optimized to resolve polymorphic ambiguities?
- Methodology : Screen solvents (e.g., ethyl acetate, acetonitrile) using vapor diffusion at 4°C. Adjust pH (6.5–7.0) with ammonium acetate buffer. Analyze crystals via SC-XRD and compare unit cell parameters to known polymorphs. Use CheckCIF to validate structural integrity .
- Example : Ethyl acetate/hexane (1:3) at pH 6.5 yields monoclinic crystals (space group P2₁/c) with Z’ = 1 and no solvent inclusion .
Q. What strategies resolve contradictions in SAR studies for this compound?
- Methodology :
- Data Triangulation : Cross-validate bioassay results (e.g., cytotoxicity vs. enzyme inhibition) using orthogonal assays (e.g., SPR for binding kinetics).
- Meta-Analysis : Compare literature data on analogous furopyrimidines to identify outliers. For example, conflicting logP values may arise from HPLC vs. shake-flask methods .
- Structural Proteomics : Use cryo-EM or co-crystallization to visualize ligand-target interactions, resolving discrepancies in binding mode hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
